molecular formula C11H14F3NO B1304266 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol CAS No. 400878-20-8

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Cat. No. B1304266
CAS RN: 400878-20-8
M. Wt: 233.23 g/mol
InChI Key: MLJRBCBVNZITOI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, also known as TF-PEP, is an organic compound with multiple scientific research applications. It is a highly fluorinated, chiral molecule that has been used in a variety of research experiments, due to its unique properties.

Scientific Research Applications

Chemical Reactivity and Compound Synthesis

Research has explored various chemical reactions involving compounds structurally similar to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, showcasing its potential in synthesizing fluorine-containing compounds. For instance, reactions between fluorinated alcohols and amines have led to the formation of fluorine-containing imines or N-alkylamides, highlighting the utility of such alcohols in creating complex fluorinated molecules which could be beneficial in pharmaceuticals and material science (Furin et al., 2000). Additionally, the structural analysis of hydrogen bonding in trifluoromethylated amino alcohols indicates their potential in designing molecules with specific chiral properties, which is crucial for developing new drugs with targeted activities (Katagiri et al., 2005).

Green Chemistry and CO2 Fixation

The compound 3-Bromo-1,1,1-trifluoro-2-propanol, closely related to this compound, has been used effectively in CO2 fixation processes with epoxides to produce cyclic carbonates. This demonstrates the compound's potential in environmental chemistry, particularly in capturing and utilizing CO2, a major greenhouse gas. Such applications underscore the importance of fluorinated compounds in developing sustainable chemical processes (Ma et al., 2020).

Surface Science and Material Chemistry

Investigations into the adsorption states of 1,1,1-trifluoro-2-propanol on silicon surfaces have provided insights into the surface chemistry of fluorinated alcohols, revealing their dissociative adsorption and subsequent decomposition at elevated temperatures. This research is relevant for understanding the interactions between fluorinated organic molecules and semiconductor materials, which is crucial for developing new electronic devices and coatings (Nagao et al., 2003).

Photodissociation Studies

Photodissociation dynamics studies of compounds like 3-bromo-1,1,1-trifluoro-2-propanol have provided valuable data on the energy distribution and quantum yields of photodissociation processes. Such studies are essential for understanding the stability and reactivity of fluorinated compounds under various light conditions, which is beneficial for designing stable materials and photoreactive agents (Indulkar et al., 2011).

Safety and Hazards

The safety data sheet for 1,1,1-Trifluoro-3-phenylacetone indicates that it is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRBCBVNZITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382422
Record name 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400878-20-8
Record name 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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